molecular formula C24H20O4 B2844153 2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate CAS No. 331460-25-4

2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate

Cat. No.: B2844153
CAS No.: 331460-25-4
M. Wt: 372.42
InChI Key: QSIRFRAEWHIFTA-NXVVXOECSA-N
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Description

2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate is a synthetic organic compound featuring two key structural motifs: a 2-methoxyphenyl-substituted acryloyl group and a 4-methylbenzoate ester (Figure 1). The acryloyl moiety is derived from a chalcone backbone, a class of compounds known for diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name

[2-[(Z)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-17-11-13-19(14-12-17)24(26)28-23-10-6-4-8-20(23)21(25)16-15-18-7-3-5-9-22(18)27-2/h3-16H,1-2H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIRFRAEWHIFTA-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)C=CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)/C=C\C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological evaluations based on diverse research findings.

  • Molecular Formula : C24H20O4
  • Molecular Weight : 372.42 g/mol
  • CAS Number : 331460-25-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic derivatives with acrylate moieties. For example, the synthesis can be performed using methods that involve:

  • Condensation Reactions : Combining substituted phenols with acrylates under basic conditions.
  • Purification Techniques : Utilizing column chromatography to isolate the desired product, confirmed by NMR and mass spectrometry.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that chalcone derivatives can induce apoptosis in various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Inhibition of cell cycle progression at specific phases.
  • Induction of Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies suggest:

  • Inhibition of Bacterial Growth : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Displaying antifungal properties against common fungal strains.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory pathways:

  • Cytokine Production : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Inhibition of NF-kB Pathway : Leading to decreased expression of inflammatory mediators.

Case Studies and Research Findings

StudyFindings
Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Reported antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 100 µg/mL.
Showed anti-inflammatory effects in animal models, reducing paw edema significantly compared to control groups.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:

  • Target Proteins : Potential interactions with enzymes involved in cancer metabolism and inflammatory responses.
  • Binding Affinity : Calculated using software like AutoDock Vina, indicating favorable interactions.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized using a combination of chalcone derivatives and carboxylic acids through a condensation reaction, often facilitated by catalysts such as potassium carbonate in solvents like acetonitrile .

Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying the chemical environment of hydrogen and carbon atoms.
  • Fourier Transform Infrared Spectroscopy (FTIR) : Helps identify functional groups based on characteristic absorption bands.
  • High-Resolution Mass Spectrometry (HRMS) : Provides molecular weight information critical for confirming the compound's identity.

Medicinal Chemistry Applications

One of the primary areas of application for this compound is in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest possible anti-cancer properties, as compounds with similar structures have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have indicated that derivatives of this compound may interact with specific biological targets, leading to enhanced anti-tumor activity .

Case Study: Anticancer Activity

A study investigated the anticancer activity of related compounds derived from chalcone structures. The results demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting that this compound could exhibit similar effects .

Materials Science Applications

In materials science, this compound has potential applications in the development of polymers and coatings. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific mechanical properties and thermal stability. Research has focused on its incorporation into polymer matrices to enhance performance characteristics such as flexibility and resistance to environmental degradation.

Organic Synthesis Applications

The compound can also serve as an intermediate in organic synthesis, particularly in the creation of more complex molecules. Its functional groups allow for further modification through various chemical reactions such as nucleophilic substitutions or cross-coupling reactions. This versatility makes it a valuable building block in synthetic organic chemistry.

Comparison with Similar Compounds

Key Observations :

  • The 2-methoxyphenyl substituent on the acryloyl group introduces electron-donating effects, contrasting with electron-withdrawing groups (e.g., Cl, Br) in and , which may alter reactivity and binding interactions .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition : Isoindoline-dione analogs () exhibit AChE inhibitory activity, with substituents like 4-chlorophenyl enhancing potency. The target compound’s 2-methoxy group may reduce activity compared to chloro analogs due to reduced electrophilicity .
  • Antimicrobial Activity : Chalcone-acetamide hybrids () show efficacy against microbial strains, particularly with halogenated substituents. The 4-methylbenzoate in the target compound may improve lipid bilayer penetration, though methoxy groups are less electronegative than Cl/Br .

Radiolabeling Potential

  • demonstrates that acryloyl derivatives can be conjugated with chelating agents (e.g., DTPA) for 99mTc labeling. The target compound’s benzoate ester could serve as a conjugation site for similar applications .

Physicochemical Properties

Property Target Compound Analog (4-Chlorophenyl, ) Analog (Ethyl Acrylate, )
Lipophilicity (LogP) High (due to 4-methylbenzoate) Moderate (Cl substituent) Low (ethyl ester)
UV Absorption ~300–350 nm (methoxy conjugation) ~280–320 nm (Cl reduces conjugation) ~290–330 nm (fluorine effects)
Hydrolytic Stability Stable (aryl ester) Moderate (amide in ) Low (ethyl ester)

Notable Trends:

  • The 4-methylbenzoate enhances stability compared to ethyl esters () .
  • 2-Methoxy on the acryloyl group may redshift UV absorption relative to chloro substituents () .

Q & A

Q. What are the recommended synthetic routes for 2-[3-(2-Methoxyphenyl)acryloyl]phenyl 4-methylbenzenecarboxylate?

The compound can be synthesized via base-mediated esterification. For example, reacting phenolic intermediates with activated acylating agents (e.g., 4-methylbenzoyl chloride) in the presence of a base like potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60–80°C for 6–12 hours. Monitoring the reaction via thin-layer chromatography (TLC) ensures completion .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : Confirm molecular structure (¹H and ¹³C NMR for aromatic protons, ester groups, and methoxy substituents).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula.
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yield and purity?

Apply Box-Behnken or central composite designs to evaluate variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor DoE with 15 runs can identify optimal conditions while minimizing resource use. Statistical tools like ANOVA and response surface modeling quantify interactions between parameters .

Q. How to resolve contradictions in bioactivity data across studies?

  • Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation times).
  • Meta-Analysis : Use hierarchical clustering to group data by experimental variables (e.g., dose, solvent).
  • Orthogonal Assays : Validate findings with complementary methods (e.g., enzymatic inhibition vs. cellular viability assays) .

Q. What computational methods predict reaction pathways for derivative synthesis?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates. Tools like Gaussian or ORCA simulate reaction energetics, while machine learning (e.g., ICReDD’s workflow) prioritizes viable synthetic routes from computed reaction networks .

Q. How to investigate protein-ligand interactions for mechanistic studies?

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time using immobilized receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics (MD) Simulations : Explore binding stability over 100-ns trajectories (AMBER or GROMACS) .

Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

Compare analogs with modified substituents:

Analog FeatureBiological Impact
Methoxy → FluorineEnhanced metabolic stability
Ester → AmideAltered solubility
Aryl substitution patternsTarget selectivity modulation
Prioritize analogs from PubChem or EPA DSSTox databases .

Q. What reactor design principles enhance scalability for lab-to-pilot transitions?

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic esterifications.
  • Membrane Separation : Integrate in-line purification (e.g., nanofiltration for catalyst recycling).
  • Process Simulation : Use Aspen Plus® to model kinetics and optimize residence times (CRDC subclass RDF2050112) .

Notes

  • Methodological Rigor : Emphasize reproducibility via standardized protocols and computational validation.
  • Contradiction Management : Cross-reference experimental and theoretical data to resolve discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.